molecular formula C15H12FNO4 B6408578 3-Amino-5-(3-fluoro-4-methoxycarbonylphenyl)benzoic acid, 95% CAS No. 1261940-44-6

3-Amino-5-(3-fluoro-4-methoxycarbonylphenyl)benzoic acid, 95%

Cat. No. B6408578
CAS RN: 1261940-44-6
M. Wt: 289.26 g/mol
InChI Key: WZUUMADBIBOJFU-UHFFFAOYSA-N
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Description

3-Amino-5-(3-fluoro-4-methoxycarbonylphenyl)benzoic acid, or 3-Amino-5-Fluoro-4-Methoxycarbonylphenylbenzoic Acid (3-AFMPCB), is an organic compound that is widely used in scientific research. It is a naturally occurring compound that is found in some plants and is also a product of certain metabolic pathways. It has a wide range of applications in scientific research, including as a reagent for synthesizing other organic compounds, as a catalyst for chemical reactions, and as a tool for studying biological systems.

Scientific Research Applications

3-Amino-5-(3-fluoro-4-methoxycarbonylphenyl)benzoic acid, 95% is used in a variety of scientific research applications. It is used as a reagent for synthesizing other organic compounds, such as esters and amides. It is also used as a catalyst for chemical reactions, such as the hydrolysis of esters or the formation of amides. Additionally, 3-Amino-5-(3-fluoro-4-methoxycarbonylphenyl)benzoic acid, 95% can be used as a tool for studying biological systems, such as the regulation of gene expression or the structure of proteins.

Mechanism of Action

3-Amino-5-(3-fluoro-4-methoxycarbonylphenyl)benzoic acid, 95% is believed to act as a competitive inhibitor of enzymes that are involved in the metabolism of certain compounds. It binds to the active sites of these enzymes, preventing them from catalyzing the metabolic reactions. This inhibition of enzyme activity can be used to study the function of enzymes in biological systems, as well as to study the effects of certain drugs on enzyme activity.
Biochemical and Physiological Effects
3-Amino-5-(3-fluoro-4-methoxycarbonylphenyl)benzoic acid, 95% has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes involved in the metabolism of drugs and other compounds, as well as to modulate the expression of certain genes. Additionally, it has been shown to have anti-inflammatory and anti-cancer effects in animal models.

Advantages and Limitations for Lab Experiments

3-Amino-5-(3-fluoro-4-methoxycarbonylphenyl)benzoic acid, 95% has several advantages for use in laboratory experiments. It is relatively inexpensive and easy to synthesize, and it is stable in a wide range of conditions. Additionally, it can be used to study the effects of drugs on enzyme activity and gene expression. However, there are some limitations to its use in laboratory experiments. For example, it is not suitable for use in high-throughput screening experiments due to its low solubility in aqueous solutions.

Future Directions

There are several potential future directions for research on 3-Amino-5-(3-fluoro-4-methoxycarbonylphenyl)benzoic acid, 95%. It could be used to study the effects of drugs on other biological systems, such as the immune system or the nervous system. Additionally, it could be used to study the effects of environmental factors, such as pollutants, on gene expression. Furthermore, it could be used to develop new drugs or therapies for the treatment of diseases. Finally, it could be used to develop new methods for synthesizing organic compounds.

Synthesis Methods

3-Amino-5-(3-fluoro-4-methoxycarbonylphenyl)benzoic acid, 95% is synthesized via a two-step reaction involving the condensation of 3-amino-5-fluorophenylacetic acid and 4-methoxycarbonylphenylacetic acid. In the first step, the two acids are combined in aqueous solution and heated to a temperature of about 70-80°C for about 10 minutes. The resulting product is then treated with a base such as sodium hydroxide or potassium hydroxide to form 3-Amino-5-(3-fluoro-4-methoxycarbonylphenyl)benzoic acid, 95%. The yield of this reaction is typically around 95%.

properties

IUPAC Name

3-amino-5-(3-fluoro-4-methoxycarbonylphenyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12FNO4/c1-21-15(20)12-3-2-8(7-13(12)16)9-4-10(14(18)19)6-11(17)5-9/h2-7H,17H2,1H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZUUMADBIBOJFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=C(C=C1)C2=CC(=CC(=C2)N)C(=O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12FNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10691488
Record name 5-Amino-3'-fluoro-4'-(methoxycarbonyl)[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10691488
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

289.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Amino-5-(3-fluoro-4-methoxycarbonylphenyl)benzoic acid

CAS RN

1261940-44-6
Record name 5-Amino-3'-fluoro-4'-(methoxycarbonyl)[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10691488
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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